N,N,N',N'-Tetramethyl-1,4-butanediamine

Catalog No.
S600548
CAS No.
111-51-3
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-1,4-butanediamine

CAS Number

111-51-3

Product Name

N,N,N',N'-Tetramethyl-1,4-butanediamine

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3

InChI Key

VEAZEPMQWHPHAG-UHFFFAOYSA-N

SMILES

CN(C)CCCCN(C)C

Synonyms

1,4TMP, N,N'-tetramethyl-1,4-butanediamine, N,N,N',N'-tetramethyl-1,4-butanediamine, tetramethyldiaminobutane, tetramethylputrescine

Canonical SMILES

CN(C)CCCCN(C)C

N,N,N',N'-Tetramethyl-1,4-butanediamine (CAS: 111-51-3) is an organic compound with the molecular formula C8H20N2. It is also known as 1,4-bis(dimethylamino)butane or N,N,N',N'-tetramethyl-1,4-diaminobutane. This molecule occurs naturally in plants like Duboisia myoporoides, Solanum wendlandii, and Hyoscyamus reticulatus []. While its natural role in these plants is not fully elucidated, its chemical properties have made it a valuable compound in various scientific research applications.


Molecular Structure Analysis

The key feature of N,N,N',N'-Tetramethyl-1,4-butanediamine's structure is its four methyl groups attached to the two nitrogen atoms. These methyl groups contribute to the molecule's steric hindrance and basicity. The molecule consists of a four-carbon chain with a primary amine group at each end. The presence of the four methyl groups creates a relatively open and flexible structure compared to other linear diamines.


Chemical Reactions Analysis

Synthesis:

N,N,N',N'-Tetramethyl-1,4-butanediamine can be synthesized through various methods, including:

  • Reductive amination: This involves reacting 1,4-dichlorobutane with dimethylamine and a reducing agent like sodium borohydride [].
C4H8Cl2 + 2(CH3)2NH + 2NaBH4 -> C8H20N2 + 2NaCl + 2H2
  • Alkylation of 1,4-diaminobutane: This method involves reacting 1,4-diaminobutane with formaldehyde and formic acid [].

Decomposition:

Under high temperatures, N,N,N',N'-Tetramethyl-1,4-butanediamine can decompose, releasing volatile organic compounds and potentially toxic nitrogen oxides.

Other Reactions:

Due to its amine groups, N,N,N',N'-Tetramethyl-1,4-butanediamine can participate in various reactions, including:

  • Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  • Quaternization: Reacting with alkylating agents to form quaternary ammonium salts.

Physical and Chemical Properties

  • Melting point: 30-32 °C []
  • Boiling point: 166-167 °C []
  • Flash point: 43 °C []
  • Refractive index: 1.428 []
  • Solubility: Miscible with water and most organic solvents []
  • pKa: 10.64 and 11.12 for the two amine groups []
  • Nucleophilicity: The presence of the two amine groups makes it a nucleophile, readily reacting with electrophilic species.
  • Basicity: The methyl groups enhance the basicity of the amine groups, allowing them to readily accept protons and act as proton donors.
  • Solubility: Its high solubility in water and organic solvents allows for its participation in diverse reaction systems.

N,N,N',N'-Tetramethyl-1,4-butanediamine can pose the following safety hazards:

  • Acute toxicity: It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: It has a relatively low flash point, making it flammable [].
  • Reactivity: It can react exothermically with strong oxidizing agents.

XLogP3

1

Boiling Point

168.0 °C

UNII

5J7765FHLU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-51-3

Wikipedia

Tetramethyldiaminobutane

General Manufacturing Information

1,4-Butanediamine, N1,N1,N4,N4-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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